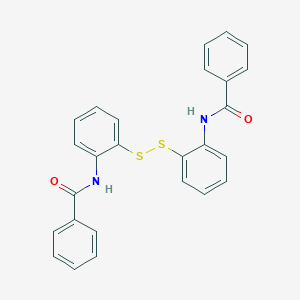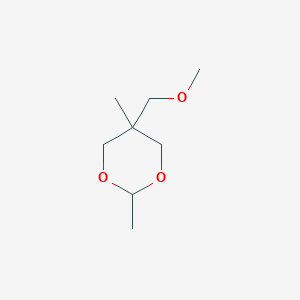
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrenochrome monoaminoguanidine is a derivative of adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). It is known for its hemostatic properties, meaning it can help stop bleeding by promoting blood clotting. This compound has been studied for its potential radioprotective effects and its ability to enhance the survival of hematopoietic progenitor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenochrome monoaminoguanidine can be synthesized by reacting adrenochrome with aminoguanidine. One method involves adding a mixture of aminoguanidine nitrate, nitric acid, and water to an aqueous solution of adrenochrome while agitating the mixture .
Industrial Production Methods: In industrial settings, adrenochrome is typically produced by oxidizing adrenaline or its salts with oxidizing agents such as potassium ferricyanide or persulfates in an aqueous medium. The resulting adrenochrome can then be reacted with aminoguanidine to produce adrenochrome monoaminoguanidine .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Silver oxide, potassium ferricyanide, persulfates
Reaction Conditions: Aqueous medium, pH range of 4 to 8, presence of water-soluble salts of bismuth.
Major Products:
Adrenochrome: Produced by the oxidation of adrenaline.
Adrenochrome Monoaminoguanidine: Produced by the reaction of adrenochrome with aminoguanidine.
Scientific Research Applications
Radioprotection: It has been shown to enhance recovery from radiation-induced leukopenia and increase the survival of hematopoietic progenitor cells.
Cancer Research: It has been investigated for its potential to radiosensitize human lung cancer cells during radiotherapy.
Immunomodulation: Studies have explored its effects in combination with immunomodulators on the survival of irradiated mice.
Mechanism of Action
The exact mechanism of action of adrenochrome monoaminoguanidine is not fully understood. it is believed to interact with platelet surface-adrenoreceptors, which are Gq-coupled receptors. This interaction activates the phospholipase C inositol trisphosphate/diacylglycerol pathway, leading to an increase in intracellular calcium levels. This pathway is involved in various cellular processes, including cell survival and proliferation.
Comparison with Similar Compounds
Adrenochrome: The parent compound, produced by the oxidation of adrenaline.
Adrenochrome Monosemicarbazone: Another derivative of adrenochrome, known for its hemostatic properties.
Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic medication.
Uniqueness: Its ability to enhance the survival of hematopoietic progenitor cells also sets it apart from other adrenochrome derivatives .
Properties
CAS No. |
19476-88-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-(methoxymethyl)-2,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-7-10-5-8(2,4-9-3)6-11-7/h7H,4-6H2,1-3H3 |
InChI Key |
VWPPOYZNPCNBMV-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C)COC |
Canonical SMILES |
CC1OCC(CO1)(C)COC |
Key on ui other cas no. |
19476-88-1 |
Synonyms |
5β-(Methoxymethyl)-2β,5α-dimethyl-1,3-dioxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


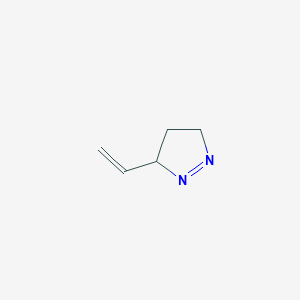
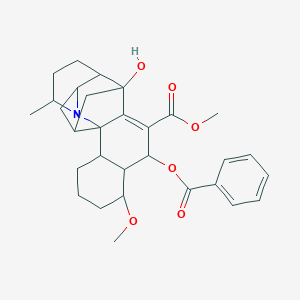

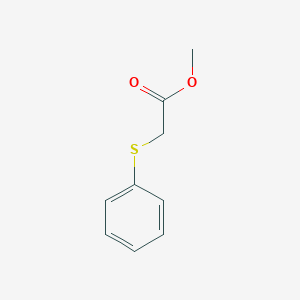
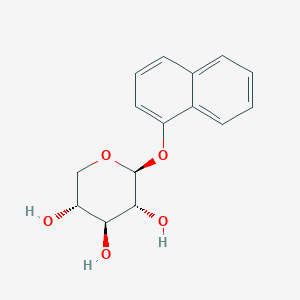
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
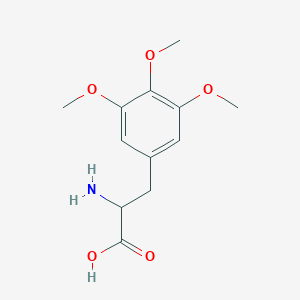
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
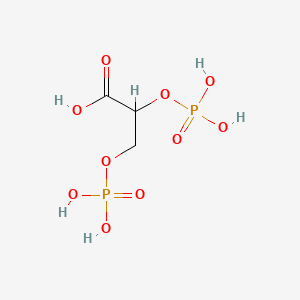

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
